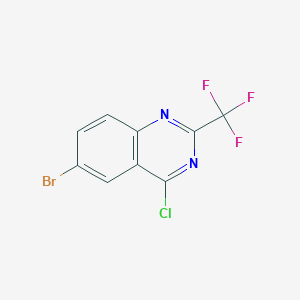

6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-4-chloro-2-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrClF3N2/c10-4-1-2-6-5(3-4)7(11)16-8(15-6)9(12,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFWFSWPWLDAII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588153 | |

| Record name | 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887592-29-2 | |

| Record name | 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of the , a key intermediate in the development of various pharmacologically active compounds. This document, intended for an audience of researchers and drug development professionals, details a robust two-step synthetic pathway. The synthesis commences with the cyclocondensation of 5-bromoanthranilic acid with trifluoroacetic anhydride to form the pivotal intermediate, 6-bromo-2-(trifluoromethyl)quinazolin-4(3H)-one. This is followed by a deoxychlorination reaction using phosphorus oxychloride to yield the final product. This guide emphasizes the mechanistic underpinnings of these transformations, provides detailed, step-by-step experimental protocols, and includes critical insights into reaction optimization and safety considerations. All quantitative data is presented in clear, tabular formats, and the overall synthetic workflow is illustrated with a custom-generated diagram.

Introduction and Strategic Overview

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific compound, this compound, is a highly valuable building block due to the strategic placement of its functional groups. The bromo-substituent at the 6-position offers a handle for further functionalization via cross-coupling reactions. The chloro-group at the 4-position is a labile leaving group, readily displaced by various nucleophiles, enabling the introduction of diverse side chains. Finally, the trifluoromethyl group at the 2-position often enhances metabolic stability and can improve the binding affinity of the final molecule to its biological target.

The synthesis of this important intermediate is logically approached in a two-step sequence, which forms the core of this technical guide. The first step involves the construction of the quinazolinone ring system, and the second step is the conversion of the quinazolinone to the desired 4-chloroquinazoline.

Synthetic Pathway and Mechanistic Insights

The overall synthetic transformation can be visualized as a two-step process starting from commercially available 5-bromoanthranilic acid.

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one

The initial step involves the cyclocondensation of 5-bromoanthranilic acid with trifluoroacetic anhydride (TFAA). This reaction proceeds via a two-stage mechanism. Initially, the amino group of 5-bromoanthranilic acid acts as a nucleophile, attacking one of the carbonyl carbons of TFAA to form an N-trifluoroacetylated intermediate. This is followed by an intramolecular cyclization where the newly formed amide nitrogen attacks the carboxylic acid, leading to the elimination of a molecule of water and the formation of the stable quinazolinone ring. The use of an excess of TFAA can serve as both the acylating agent and a dehydrating agent to drive the reaction to completion.

Step 2: Synthesis of this compound

The second step is the conversion of the 4-oxo group of the quinazolinone to a chloro group. This deoxychlorination is typically achieved using phosphorus oxychloride (POCl₃). The mechanism of this reaction is well-established and involves the tautomerization of the quinazolinone to its 4-hydroxyquinazoline form. The hydroxyl group is then phosphorylated by POCl₃, converting it into a good leaving group.[1] Subsequent nucleophilic attack by a chloride ion at the 4-position, with the departure of the phosphate group, yields the desired 4-chloroquinazoline.[1] The presence of the electron-withdrawing trifluoromethyl group at the 2-position can decrease the nucleophilicity of the quinazolinone, potentially requiring more forcing conditions for the chlorination to proceed efficiently. The addition of a catalytic amount of a tertiary amine or dimethylformamide (DMF) can sometimes accelerate this type of reaction.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one

Materials and Reagents:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 5-Bromoanthranilic acid | 216.03 | 10 | 2.16 g |

| Trifluoroacetic anhydride (TFAA) | 210.03 | 30 | 4.2 mL |

| Toluene | 92.14 | - | 20 mL |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromoanthranilic acid (2.16 g, 10 mmol) and toluene (20 mL).

-

Stir the suspension and add trifluoroacetic anhydride (4.2 mL, 30 mmol) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ice-cold water (50 mL) and stir vigorously for 30 minutes to precipitate the product and quench any remaining TFAA.

-

Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to afford crude 6-bromo-2-(trifluoromethyl)quinazolin-4(3H)-one.

-

The crude product can be further purified by recrystallization from ethanol to yield a white to off-white solid.

Step 2: Synthesis of this compound

Materials and Reagents:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one | 295.03 | 5 | 1.48 g |

| Phosphorus oxychloride (POCl₃) | 153.33 | 50 | 4.7 mL |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 2-3 drops (catalytic) |

Procedure:

-

In a dry 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 6-bromo-2-(trifluoromethyl)quinazolin-4(3H)-one (1.48 g, 5 mmol).

-

Add phosphorus oxychloride (4.7 mL, 50 mmol) to the flask, followed by a catalytic amount of N,N-dimethylformamide (2-3 drops).

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃. Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice (approximately 100 g) with vigorous stirring. This step is highly exothermic and should be performed with caution in a fume hood.

-

Stir the resulting slurry for 30-60 minutes until all the ice has melted.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water (3 x 30 mL), and dry under vacuum.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Safety and Handling Considerations

-

Trifluoroacetic anhydride (TFAA): TFAA is highly corrosive and reacts violently with water. It is also a lachrymator. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Phosphorus oxychloride (POCl₃): POCl₃ is a toxic, corrosive, and water-reactive compound. It can cause severe burns upon contact. All manipulations should be performed in a fume hood with appropriate PPE. The quenching of POCl₃ with water or ice is highly exothermic and should be done slowly and with caution.

-

General Precautions: All reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Conclusion

The can be reliably achieved through a two-step process starting from 5-bromoanthranilic acid. The described protocols, based on established chemical transformations, provide a clear and detailed guide for researchers in the field. Careful control of reaction conditions and adherence to safety protocols are paramount for the successful and safe execution of this synthesis. This versatile intermediate opens up a wide range of possibilities for the development of novel and potent therapeutic agents.

References

- Langer, P., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl₃) in the last biennial period (2018–19).

-

Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B. R., & Phillips, L. R. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. Available at: [Link]

-

Liu, K., et al. (2022). Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives. Chinese Pharmaceutical Journal, 57(17), 1430-1437. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. Available at: [Link]

Sources

6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline

Abstract

This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in modern medicinal chemistry. Its quinazoline core is a privileged scaffold, found in numerous approved drugs and clinical candidates, particularly in oncology.[1][2] The strategic placement of three distinct functional groups—a reactive chlorine at the C4 position, a bromine atom at the C6 position suitable for cross-coupling, and an electron-withdrawing trifluoromethyl group at C2—provides chemists with a powerful platform for creating diverse molecular libraries. This guide offers an in-depth analysis of the compound's chemical properties, spectroscopic signature, synthesis, and distinct reactivity, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize this scaffold in their discovery programs.

Core Physicochemical and Spectroscopic Profile

The trifluoromethyl group at the C2 position significantly influences the compound's electronic properties, increasing its stability and modulating its lipophilicity, which can be advantageous for pharmacokinetic properties in drug candidates.[3][4]

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 887592-29-2 | [5] |

| Molecular Formula | C₉H₃BrClF₃N₂ | Calculated |

| Molecular Weight | 311.50 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | [6] |

Spectroscopic Characterization

While specific spectral data for this exact compound is not publicly cataloged, its structure allows for a reliable prediction of its key spectroscopic features based on well-documented analogs.[1]

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing three distinct signals in the aromatic region corresponding to the protons at the C5, C7, and C8 positions of the quinazoline ring. The proton at C5 will likely appear as a doublet, coupled to the C7 proton. The C7 proton would be a doublet of doublets, and the C8 proton a doublet.

-

¹³C NMR: The carbon spectrum will display nine unique signals. The carbon atom of the trifluoromethyl group will be readily identifiable as a quartet due to strong one-bond coupling with the three fluorine atoms (¹J-CF).

-

¹⁹F NMR: A single sharp resonance is expected, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio), providing definitive confirmation of the elemental composition.

Synthesis and Chemical Reactivity

The synthetic utility of this compound lies in the orthogonal reactivity of its two halogen substituents. The C4-chloro group is highly activated towards nucleophilic aromatic substitution (SNAr), while the C6-bromo group is an ideal handle for palladium-catalyzed cross-coupling reactions.

General Synthetic Approach

The synthesis of the quinazoline core often begins with appropriately substituted anthranilic acid derivatives.[2][7] A plausible route to the title compound involves the cyclization of a 5-bromoanthranilic acid precursor, followed by chlorination to install the reactive C4-chloro group.

Regioselective Reactivity: A Tale of Two Halogens

The key to unlocking the potential of this scaffold is understanding the differential reactivity of the C4 and C6 positions.

-

C4-Position (SNAr): The chlorine atom at the C4 position is exceptionally electrophilic. This is due to the electron-withdrawing effect of both the adjacent nitrogen atom in the pyrimidine ring and the trifluoromethyl group at C2. DFT calculations on related 2,4-dichloroquinazolines confirm that the C4 carbon has a higher LUMO coefficient, making it the kinetically favored site for nucleophilic attack.[8] This allows for highly regioselective substitutions, even at moderate temperatures.[8][9]

-

C6-Position (Cross-Coupling): The bromine atom on the benzene ring at C6 is significantly less reactive towards nucleophiles under SNAr conditions. However, it is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.[3][10] This enables the introduction of a wide variety of carbon- and nitrogen-based substituents.

Key Experimental Protocols

The following protocols are representative methodologies based on established procedures for quinazoline derivatives.[8][11] Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a typical procedure for the selective displacement of the C4-chloro group.

Objective: To synthesize a 4-amino-6-bromo-2-(trifluoromethyl)quinazoline derivative.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 - 1.5 eq)

-

Aprotic solvent (e.g., Dioxane, DMF, or NMP)

-

Tertiary amine base (e.g., DIPEA or Et₃N) (2.0 eq)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add this compound and the chosen solvent.

-

Add the amine nucleophile followed by the tertiary amine base.

-

Stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity of the amine.[8]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield the desired 4-aminoquinazoline derivative.

-

Characterize the final product using NMR and Mass Spectrometry.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for creating a new carbon-carbon bond at the C6 position.

Objective: To synthesize a 6-aryl-4-chloro-2-(trifluoromethyl)quinazoline derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid or ester (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

-

Solvent system (e.g., Dioxane/Water or Toluene/Water)

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Add the degassed solvent system.

-

Heat the mixture under an inert atmosphere to reflux (typically 80-110 °C) for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography to afford the 6-aryl-4-chloroquinazoline.

-

Characterize the final product using NMR and Mass Spectrometry.

Applications in Drug Discovery

The quinazoline scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors.[2][12] Several FDA-approved anticancer drugs, such as Gefitinib and Erlotinib, feature a 4-anilinoquinazoline core.[1] The this compound scaffold is exceptionally well-suited for this area because:

-

Kinase Hinge Binding: The nitrogen at the N1 position and the substituent at the C4 position (typically an amino group after SNAr) can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases.[2]

-

Vector for SAR: The C6 position, modified via cross-coupling, allows for the exploration of Structure-Activity Relationships (SAR) by extending a vector into the solvent-exposed region of the target protein, enabling optimization of potency and selectivity.[2]

-

Improved Properties: The trifluoromethyl group often enhances metabolic stability and can improve cell permeability and binding affinity through favorable electronic and hydrophobic interactions.[3]

Safety and Handling

While a specific safety data sheet for this compound is not available, data from closely related analogs like 6-bromo-4-chloro-quinazoline provides essential guidance.[13]

-

Hazard Statements: Expected to be harmful if swallowed (H302), harmful in contact with skin (H312), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[13]

-

Precautionary Measures: Handle in a well-ventilated fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[15] Store in a tightly closed container in a cool, dry place.[14]

Conclusion

This compound is a high-value, strategically designed chemical scaffold. Its predictable and orthogonal reactivity allows for the systematic and selective elaboration at both the C4 and C6 positions. This dual functionality makes it an ideal starting point for the rapid generation of diverse compound libraries aimed at complex biological targets. For researchers in drug discovery, particularly those focused on kinase inhibitors, this molecule represents a powerful tool for accelerating the development of novel therapeutic agents.

References

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health (NIH). [Link]

-

New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). National Institutes of Health (NIH). [Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). ResearchGate. [Link]

-

6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310. (n.d.). PubChem. [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press. [Link]

-

Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. (2024). ACS Publications. [Link]

-

synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (n.d.). SciSpace. [Link]

-

Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018). ResearchGate. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Institutes of Health (NIH). [Link]

-

Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2018). StackExchange. [Link]

-

MSDS of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline. (2008). Capot Chemical. [Link]

-

7-Bromo-4-chloro-2-(2,6-difluorophenyl)quinazoline | C14H6BrClF2N2. (n.d.). PubChem. [Link]

-

Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.). ResearchGate. [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

-

Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024). National Institutes of Health (NIH). [Link]

Sources

- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | 18706-32-6 | Benchchem [benchchem.com]

- 4. CAS 760947-12-4: 6-Bromo-4-chloro-2-(2-fluorophenyl)quinaz… [cymitquimica.com]

- 5. biosynth.com [biosynth.com]

- 6. 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | Sigma-Aldrich [sigmaaldrich.com]

- 7. mediresonline.org [mediresonline.org]

- 8. mdpi.com [mdpi.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. scispace.com [scispace.com]

- 12. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. downloads.ossila.com [downloads.ossila.com]

- 15. fishersci.com [fishersci.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Characterization of Dabrafenib (CAS No. 887592-29-2)

Introduction

Dabrafenib, identified by CAS number 887592-29-2, is a potent and selective, ATP-competitive inhibitor of the RAF kinases.[1] Developed under the identifier GSK2118436, it has emerged as a cornerstone in the targeted therapy of cancers driven by specific mutations in the BRAF gene.[2][3] This guide provides a comprehensive technical overview of Dabrafenib, detailing its mechanism of action, physicochemical properties, and the analytical methodologies crucial for its characterization and quantification in both pharmaceutical and biological contexts. The narrative is designed for researchers, drug development professionals, and analytical scientists, offering field-proven insights into the causality behind experimental choices and self-validating protocols.

Core Identity and Physicochemical Properties

Dabrafenib is chemically designated as N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide. For improved physicochemical properties suitable for clinical development, it is formulated as a mesylate salt.[2][4][5] This salt form was selected to enhance properties conducive to formulation as an immediate-release capsule.[5]

Table 1: Key Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 887592-29-2 (Free Base) | [6] |

| Synonyms | GSK2118436, Tafinlar® | [6][7] |

| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ (Free Base) | [6] |

| Molecular Weight | 519.57 g/mol (Free Base) | [5][6] |

| 615.68 g/mol (Mesylate Salt) | [5] | |

| Appearance | White to slightly colored solid | [8] |

| Solubility | Very slightly soluble at pH 1, practically insoluble above pH 4 in aqueous media. | [8] |

| pKa | 6.6 (sulfonamide), 2.2 (pyrimidine), -1.5 (thiazole) | [8] |

| Log P | 2.9 (Partition Coefficient) |[8] |

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib's therapeutic efficacy is rooted in its targeted inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a central regulator of cellular growth and survival.[1][2] In over 60% of melanomas, this pathway is hyperactivated due to a specific mutation in the BRAF gene, most commonly the V600E substitution, which renders the BRAF kinase constitutively active.[2]

Dabrafenib is a potent inhibitor of mutated BRAF kinases (BRAF V600E, V600K, V600D, and V600R), showing high selectivity over wild-type BRAF and CRAF.[8][9][10] By binding to the ATP-binding site of the mutated kinase, Dabrafenib blocks its activity, leading to the downstream inhibition of MEK and ERK phosphorylation.[1][9] This signal blockade induces a G1 cell cycle arrest, followed by apoptosis, ultimately suppressing tumor cell proliferation.[1][9]

Caption: MAPK signaling pathway and points of inhibition.

Interestingly, like other BRAF inhibitors, Dabrafenib can cause paradoxical activation of the MAPK pathway in BRAF wild-type cells, which can lead to the development of secondary cutaneous malignancies like squamous cell carcinomas.[1][9] This phenomenon is mitigated by the co-administration of a MEK inhibitor, such as Trametinib, which blocks the pathway downstream, enhancing anti-tumor efficacy and reducing certain side effects.[1][9][11] This combination therapy is now a standard of care for patients with BRAF V600-mutant melanoma.[12][13]

Analytical Characterization Methodologies

Robust and validated analytical methods are essential for the quality control of Dabrafenib in pharmaceutical formulations and for pharmacokinetic/therapeutic drug monitoring studies.

High-Performance Liquid Chromatography (HPLC/UPLC)

Reverse-phase HPLC (RP-HPLC) is the workhorse for quantifying Dabrafenib in capsule dosage forms and for stability-indicating assays.[14][15] The choice of a C18 column is standard for a molecule with Dabrafenib's polarity, providing excellent retention and separation from excipients and potential degradants.

Caption: General workflow for HPLC/UPLC analysis of Dabrafenib.

Protocol 1: RP-HPLC Method for Capsule Dosage Form [14]

This protocol is designed for the routine quality control analysis of Dabrafenib capsules.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Thermo Synchronis C18 (250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of Phosphate buffer and Acetonitrile (ACN) in a 25:75 (v/v) ratio. The use of a buffer is critical to maintain a consistent pH and ensure reproducible retention times for the ionizable Dabrafenib molecule.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C. Maintaining a constant temperature is crucial for stable retention times.

-

Injection Volume: 20 µL.

-

Detection: UV detection at 223 nm.

-

Standard Preparation: Prepare a stock solution of Dabrafenib reference standard in a suitable solvent (e.g., ACN or mobile phase). Create a calibration curve over a concentration range of 10 to 70 µg/mL.

-

Sample Preparation: Accurately weigh the contents of the capsules, dissolve in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.

-

Analysis: The retention time for Dabrafenib is approximately 5.38 minutes under these conditions. Quantify the sample against the prepared calibration curve.

Forced Degradation Studies

To establish the intrinsic stability of Dabrafenib, forced degradation studies are performed according to ICH guidelines.[15][16] These studies reveal that Dabrafenib is stable under thermal, acidic, alkaline, and neutral hydrolytic conditions.[15][16] However, it is highly sensitive to oxidative and photolytic stress.[16]

-

Oxidative Stress: Exposure to hydrogen peroxide leads to the formation of at least five major degradation products.[16]

-

Photolytic Stress: Exposure to light results in at least three major degradation products.[16]

A stability-indicating UPLC method, capable of separating Dabrafenib from ten potential degradation products at the nanogram level, has been developed for this purpose, highlighting the need for careful handling and storage to protect the drug from light and oxidative conditions.[15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For quantifying Dabrafenib in complex biological matrices like human plasma, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[17][18][19]

Caption: Sample preparation and analysis workflow for LC-MS/MS.

Protocol 2: LC-MS/MS Quantification in Human Plasma [17]

This protocol provides a robust method for pharmacokinetic studies. The use of an internal standard (IS) is critical to correct for variations in sample preparation and instrument response.

-

Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatography:

-

Column: Phenomenex C18 (50 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid (85:15, v/v). Formic acid is added to promote protonation and enhance signal in positive ion mode.

-

Flow Rate: 0.80 mL/min.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 200 µL aliquot of plasma, add 100 µL of the internal standard working solution (e.g., Sorafenib at 250 ng/mL).

-

Add 5.0 mL of ethyl acetate and sonicate for 20 minutes to extract the analytes.

-

Centrifuge to separate the layers.

-

Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Mass Spectrometry:

-

Ionization Mode: ESI, Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM). This mode provides high selectivity by monitoring a specific precursor-to-product ion transition.

-

MRM Transitions:

-

Dabrafenib: m/z 520.10 → 176.98

-

Sorafenib (IS): m/z 465.09 → 244.10

-

-

-

Validation: The method should be validated according to FDA guidelines, demonstrating linearity, accuracy, precision, and recovery.[17][18] A typical linear range is 74–2,956 ng/mL.[17]

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-state NMR is a powerful, non-destructive technique for characterizing the local atomic environment in different solid forms (polymorphs, solvates) of a drug substance. A recent study utilized magic-angle spinning (MAS) ssNMR to probe the structural nuances between isostructural hydrate (DBF⊃H₂O) and perhydrate (DBF⊃H₂O₂) forms of Dabrafenib.[20] Although single-crystal X-ray diffraction showed them to be isostructural, ssNMR provided deeper insight into the influence of the different solvent molecules.[20] One- and two-dimensional NMR methods were used to unambiguously assign ¹H, ¹³C, and ¹⁵N resonances, confirming the presence of H₂O₂ in the perhydrate form via a distinct peak at 12.2 ppm in the ¹H spectrum.[20] This application underscores the importance of ssNMR in comprehensive solid-state characterization, which is critical for understanding stability and manufacturing consistency.

Summary and Conclusion

Dabrafenib (CAS 887592-29-2) is a pivotal targeted therapy for BRAF-mutant cancers. Its characterization relies on a suite of sophisticated analytical techniques. RP-HPLC provides a reliable method for quality control of the final drug product, while advanced UPLC methods are necessary to ensure its stability, particularly given its sensitivity to oxidation and light. For bioanalytical applications, LC-MS/MS offers the required sensitivity and specificity to support clinical pharmacology. Furthermore, techniques like ssNMR are invaluable for the in-depth characterization of its solid-state forms. This guide provides the foundational protocols and scientific rationale necessary for researchers and developers working with this important therapeutic agent, ensuring both scientific integrity and the generation of high-quality, reproducible data.

References

-

Jahagirdar, V., Syed, A. & Mohammed, A. (2023). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Journal of Applied Pharmaceutical Science. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 44462760, Dabrafenib. PubChem. Retrieved from: [Link]

-

Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362. Available from: [Link]

-

Merienne, C., et al. (2016). Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 125, 339-346. Available from: [Link]

-

Mehta, L., et al. (2021). LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway. Journal of Pharmaceutical and Biomedical Analysis, 206, 114382. Available from: [Link]

-

Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ResearchGate. Available from: [Link]

-

Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters. Available from: [Link]

-

King, A. J., et al. (2013). Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions. Molecular Cancer Therapeutics, 12(7), 1192-1204. Available from: [Link]

-

Menapal, T., et al. (2014). Biological activity of HPLC-characterized ethanol extract from the aerial parts of Haplophyllum tuberculatum. Pharmaceutical Biology, 52(11), 1466-1472. Available from: [Link]

-

Novartis Pharmaceuticals. (2023). Dabrafenib With Trametinib in the Adjuvant Treatment of High-risk BRAF V600 Mutation-positive Melanoma (COMBI-AD). ClinicalTrials.gov. Retrieved from: [Link]

-

Dopfer, O., et al. (2004). Spectroscopic identification of oxonium and carbenium ions of protonated phenol in the gas phase: IR spectra of weakly bound C6H7O+ -L dimers (L = Ne, Ar, N2). Journal of the American Chemical Society, 126(6), 1716-1725. Available from: [Link]

-

Rai, S. K., et al. (2024). Probing Short-Range Interactions in Isostructural Hydrate and Perhydrate of Dabrafenib by Magic-Angle Spinning Solid-State NMR. Analytical Chemistry. Available from: [Link]

-

Kumar, S. A., et al. (2023). (RP- HPLC)Method Development and Validation of Dabrafenib in Capsule Dosage Form. International Journal of Pharmaceutical and Bio-Medical Science. Available from: [Link]

-

Rai, S. K., et al. (2024). Probing Short-Range Interactions in Isostructural Hydrate and Perhydrate of Dabrafenib by Magic-Angle Spinning Solid-State NMR. ResearchGate. Retrieved from: [Link]

-

Mondal, T., et al. (2020). Infrared Ion Spectroscopic Characterization of the Gaseous [Co(15-crown-5)(H2O)]2+ Complex. The Journal of Physical Chemistry A, 124(10), 1939-1947. Available from: [Link]

-

Kim, M. J., et al. (2023). Biological Activity and Component Analyses of Chamaecyparis obtusa Leaf Extract: Evaluation of Antiwrinkle and Cell Protection Effects in UVA-Irradiated Cells. Medicina (Kaunas), 59(4), 755. Available from: [Link]

-

Melanoma Research Alliance. (n.d.). Dabrafenib (Tafinlar) + Trametinib (Mekinist) Targeted Therapy. Melanoma Research Alliance. Retrieved from: [Link]

-

National Cancer Institute. (n.d.). Clinical Trials Using Dabrafenib. National Cancer Institute. Retrieved from: [Link]

-

Therapeutic Goods Administration (TGA). (2014). Attachment 1: Product information for AusPAR Tafinlar dabrafenib mesilate. TGA. Retrieved from: [Link]

-

Mehta, L., et al. (2022). Development and Validation of Novel and Highly Sensitive Stability-Indicating Reverse Phase UPLC Method for Quantification of Dabrafenib and its ten Degradation Products. Indian Journal of Pharmaceutical Education and Research, 56(3), 823-834. Available from: [Link]

-

Welsh, S. J. & Corrie, P. G. (2015). Dabrafenib and its use in the treatment of metastatic melanoma. Therapeutic Advances in Medical Oncology, 7(1), 39-50. Available from: [Link]

-

Zimmer, L., et al. (2024). Phase II Clinical Trial of Trametinib and Low-Dose Dabrafenib in Advanced, Previously Treated BRAFV600/NRASQ61 Wild-Type Melanoma (TraMel-WT). JCO Precision Oncology, 8, e2300493. Available from: [Link]

-

Dong, A., et al. (1998). Surface of cytochrome c: infrared spectroscopy of carboxyl groups. Biochemistry, 37(19), 6755-6763. Available from: [Link]

-

de Vries, M., et al. (2023). Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma. Journal of Chromatography B, 1229, 123880. Available from: [Link]

-

Illendula, S. & Veerlapati, G. (2020). SIMULTANEOUS ESTIMATION OF LATEST ANALYTICAL METHOD IMPROVEMENT AND VALIDATION OF DABRAFENIB AND TRAMETINIB BY MEANS OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. ResearchGate. Available from: [Link]

-

Yao, H., et al. (2023). [Biological activity and antitumor effect of long-acting recombinant human interleukin-2 drug]. Sheng Wu Gong Cheng Xue Bao, 39(10), 4049-4061. Available from: [Link]

-

Cefolini, C., et al. (2024). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Molecules, 29(19), 4501. Available from: [Link]

-

U.S. Food and Drug Administration. (2013). Chemistry Review(s) for NDA 202806. FDA. Retrieved from: [Link]

-

DermNet NZ. (n.d.). Key clinical-trial evidence for dabrafenib. DermNet. Retrieved from: [Link]

-

Al-Absi, B., et al. (2022). A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation. Molecules, 27(19), 6296. Available from: [Link]

-

Khalil, M., et al. (2009). Two-dimensional infrared spectroscopy of metal carbonyls. Annual Review of Physical Chemistry, 60, 31-50. Available from: [Link]

-

Wikipedia. (n.d.). Dabrafenib. Wikipedia. Retrieved from: [Link]

-

RxList. (n.d.). Tafinlar (Dabrafenib Capsules): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Retrieved from: [Link]

-

Mayo Clinic. (n.d.). A Study to Evaluate Dabrafenib and Trametinib With or Without Hydroxychloroquine in Advanced Melanoma. Mayo Clinic. Retrieved from: [Link]

-

Sethi, M. K., et al. (2016). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Der Pharma Chemica, 8(7), 101-104. Available from: [Link]

-

Deibel, M., et al. (2021). Infrared spectroscopy of CO3 •-(H2O)1,2 and CO4 •-(H2O)1,2. Physical Chemistry Chemical Physics, 23(8), 4780-4790. Available from: [Link]

Sources

- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tapi.com [tapi.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tga.gov.au [tga.gov.au]

- 9. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 11. Dabrafenib (Tafinlar) + Trametinib (Mekinist) Targeted Therapy [curemelanoma.org]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Tafinlar (Dabrafenib Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 14. jchr.org [jchr.org]

- 15. archives.ijper.org [archives.ijper.org]

- 16. LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. japsonline.com [japsonline.com]

- 18. Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Elucidating the Mechanism of Action of 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline: A Strategic Framework

An In-Depth Technical Guide

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1][2][3] The compound 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline represents a synthetically accessible derivative of this privileged structure.[4][5] Its halogenated substituents—a bromo group at position 6 and a chloro group at position 4—along with a trifluoromethyl group at position 2, suggest potential for unique biological interactions and metabolic stability.[6][7]

While this specific molecule is cataloged primarily as a chemical intermediate, its structural alerts warrant a thorough investigation into its potential pharmacological activity. To date, the mechanism of action for this compound has not been elucidated in public literature. This guide, therefore, serves as a comprehensive, strategic framework for researchers, scientists, and drug development professionals. It outlines a logical, multi-pronged approach to systematically uncover the compound's biological targets, validate its mechanism of action, and lay the groundwork for potential therapeutic development. This document is not a recitation of known facts about this specific molecule, but rather a roadmap for its investigation, grounded in established principles of modern drug discovery.

Part 1: Foundational Analysis: In Silico Target Prediction and Physicochemical Profiling

Before embarking on extensive and resource-intensive biological screening, a foundational analysis combining computational prediction with basic physicochemical characterization is essential. This initial phase aims to generate testable hypotheses about the compound's potential biological targets and ensure its suitability for biological assays.

In Silico Target Prediction

Computational, or in silico, methods leverage the compound's structure to predict its likely biological targets, offering a cost-effective way to narrow the field of investigation.[8][9][10] These predictions are based on the principle that structurally similar molecules often share similar biological activities.[11][12]

-

Ligand-Based Approaches: These methods compare this compound to databases of compounds with known biological activities.

-

Chemical Similarity Searching: Algorithms screen vast chemical libraries (e.g., ChEMBL, PubChem) to find molecules with high structural similarity. The known targets of these similar molecules become high-priority candidates for our compound of interest.

-

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. The pharmacophore of our compound can be mapped and compared against a database of target-specific pharmacophore models.[13]

-

-

Structure-Based Approaches: If a high-confidence target class emerges from ligand-based methods (e.g., kinases, G-protein coupled receptors), structure-based approaches can be employed.

-

Reverse Docking: Instead of docking a library of compounds to a single target, reverse docking computationally "docks" our single compound against a library of protein crystal structures to predict which proteins it is most likely to bind to and with what affinity.[13]

-

The output of this in silico analysis is a ranked list of potential protein targets, which will guide the design of subsequent validation experiments.

Physicochemical Characterization

A compound's physical and chemical properties determine its behavior in biological assays and its potential as a drug candidate.

| Property | Experimental Method | Importance |

| Solubility | Kinetic or thermodynamic solubility assays (e.g., using nephelometry) | Ensures the compound remains in solution at the concentrations required for biological assays, avoiding false negatives or positives due to precipitation. |

| Chemical Stability | HPLC-MS analysis of the compound in assay buffer over time | Confirms that the compound does not degrade under experimental conditions, ensuring that the observed biological effect is from the parent molecule. |

| Lipophilicity (LogP/LogD) | Shake-flask method or reverse-phase HPLC | Influences membrane permeability, protein binding, and overall pharmacokinetic properties. |

| Purity | LC-MS and NMR spectroscopy | Verifies the identity and purity of the compound, ensuring that any observed activity is not due to contaminants. |

This foundational data is critical for designing meaningful experiments and interpreting their results accurately.

Part 2: Uncovering Biological Activity: Phenotypic Screening and Target Deconvolution

With a well-characterized compound and a list of putative targets, the next phase is to determine if the compound elicits a biological response in a relevant system and, if so, to identify the specific molecular target responsible for that response.

Phenotypic Screening

Phenotypic screening is a powerful, unbiased approach that identifies compounds based on their ability to produce a desired change in a cell or organism's observable characteristics (phenotype), without a priori knowledge of the specific target.[14][15][16][17] This is particularly useful when the underlying biology of a disease is complex or when seeking novel mechanisms of action.[16]

Experimental Protocol: High-Content Cytotoxicity Screening

-

Cell Line Selection: Choose a panel of diverse human cancer cell lines (e.g., NCI-60 panel) to screen for potential anti-proliferative effects.

-

Plate Seeding: Seed cells in 96-well or 384-well microplates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 100 µM down to 1 nM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).

-

Cell Viability Assay: After the incubation period, measure cell viability using a suitable assay, such as one that quantifies ATP levels (e.g., CellTiter-Glo®) as an indicator of metabolically active cells.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each cell line.

A potent and selective cytotoxic effect in a particular cell line or subset of cell lines would be a strong starting point for mechanism of action studies.

Target Deconvolution

Once a robust phenotype is observed, the critical next step is "target deconvolution"—the process of identifying the specific molecular target(s) responsible for the compound's activity.[18][19] Chemical proteomics offers several powerful techniques for this purpose.[20][21][22]

Workflow for Target Deconvolution

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wisdomlib.org [wisdomlib.org]

- 4. biosynth.com [biosynth.com]

- 5. 6-BROMO-4-CHLORO-2-TRIFLUOROMETHYL-QUINAZOLINE [chemicalbook.com]

- 6. CAS 760947-12-4: 6-Bromo-4-chloro-2-(2-fluorophenyl)quinaz… [cymitquimica.com]

- 7. 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | 18706-32-6 | Benchchem [benchchem.com]

- 8. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 9. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identifying mechanism-of-action targets for drugs and probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. mdpi.com [mdpi.com]

- 14. technologynetworks.com [technologynetworks.com]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

- 16. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]

- 17. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A brief introduction to chemical proteomics for target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems - ProQuest [proquest.com]

- 22. europeanreview.org [europeanreview.org]

An In-depth Technical Guide to the Organic Solvent Solubility of 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline

Abstract

6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline is a halogenated quinazoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] The solubility of such compounds is a critical physicochemical parameter that profoundly influences their suitability for various stages of research and development, including synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. In the absence of extensive published empirical data for this specific molecule, this document serves as a predictive framework and a practical procedural guide for researchers. We will explore the key molecular characteristics of the title compound, predict its solubility behavior based on these properties, and provide a detailed, field-proven protocol for its empirical determination.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility. This compound is a complex molecule with multiple functional groups that dictate its interaction with various solvents.

| Property | Value | Source |

| Molecular Formula | C₉H₃BrClF₃N₂ | N/A |

| Molecular Weight | 311.49 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| CAS Number | 887592-29-2 | N/A |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=NC(=N2)C(F)(F)F)Cl | N/A |

Structural Analysis:

The quinazoline core is a bicyclic aromatic system composed of a benzene ring fused to a pyrimidine ring.[3] Key features influencing solubility include:

-

Halogenation: The presence of both bromine and chlorine atoms significantly increases the molecule's lipophilicity and molecular weight.[3]

-

Trifluoromethyl Group: The -CF₃ group is a strong electron-withdrawing group and further enhances lipophilicity.

-

Aromatic System: The fused aromatic rings contribute to the molecule's planarity and potential for π-π stacking interactions, which can affect crystal lattice energy and, consequently, solubility.

-

Nitrogen Atoms: The two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, potentially increasing solubility in polar aprotic solvents.

Theoretical Solubility Profile

Based on the "like dissolves like" principle, we can make educated predictions about the solubility of this compound in various classes of organic solvents. The high degree of halogenation and the presence of the trifluoromethyl group suggest that the molecule is predominantly nonpolar and lipophilic.

Predicted Solubility:

-

High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and some polar aprotic solvents that can engage in dipole-dipole interactions and potentially accept hydrogen bonds (e.g., N,N-dimethylformamide, dimethyl sulfoxide, tetrahydrofuran).

-

Moderate Solubility: Likely in ethers (e.g., diethyl ether, 1,4-dioxane) and esters (e.g., ethyl acetate).

-

Low to Negligible Solubility: Predicted in nonpolar aliphatic hydrocarbons (e.g., hexane, heptane) and polar protic solvents (e.g., ethanol, methanol, water), where the energy required to break the solvent's hydrogen bonding network would be greater than the energy gained from solvating the nonpolar molecule.

It is crucial to recognize that these are predictions. Empirical determination is necessary for accurate quantitative data.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[4] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[4] The resulting saturated solution is then analyzed to determine the concentration of the dissolved compound.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and the solvents being used.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[5]

-

Ventilation: All handling of the solid compound and organic solvents should be performed in a well-ventilated chemical fume hood.[5]

-

Hazard Profile: Quinazoline derivatives may be harmful if swallowed, in contact with skin, or inhaled.[6] Avoid creating and inhaling dust.[5]

Experimental Workflow

The following protocol is a robust method for determining the thermodynamic solubility of this compound.

Detailed Step-by-Step Protocol

Materials:

-

This compound

-

Selected organic solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Calibrated pipettes

-

Syringes and 0.22 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Vials:

-

To a series of 2 mL glass vials, add an excess amount (e.g., 2-5 mg) of this compound. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and a moderate agitation speed (e.g., 200 rpm).

-

Allow the samples to equilibrate for a minimum of 24 hours. For compounds with potentially slow dissolution kinetics, extending the equilibration time to 48 or 72 hours is advisable to ensure thermodynamic equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and let them stand undisturbed for at least 30 minutes to allow the excess solid to settle.

-

Carefully withdraw an aliquot (e.g., 100 µL) of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a calibration curve using known concentrations of this compound in the mobile phase to be used for HPLC analysis.

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase) to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC-UV. The wavelength for detection should be chosen based on the UV absorbance maximum of the compound.

-

Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor. The solubility is typically reported in mg/mL or mmol/L.

-

Conclusion

References

- CymitQuimica. (n.d.). CAS 760947-12-4: 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline.

- PubChem. (n.d.). 6-Bromo-4-chloro-quinazoline. National Center for Biotechnology Information.

- Fisher Scientific. (2024, March 31). Safety Data Sheet: 6-Bromo-4-chloroquinoline.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Vandezande, J. (2025, February 25). The Evolution of Solubility Prediction Methods. Rowan Scientific.

- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ResearchGate. (n.d.). List of Popular Software Packages for Solubility Prediction.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Md Rejaul Hoq, et al. (n.d.).

- Request PDF. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives.

- ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.

- Capot Chemical. (2008, October 27). MSDS of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline.

- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- Benchchem. (n.d.). The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide.

- Sigma-Aldrich. (2025, November 6).

- PMC - NIH. (n.d.). SolTranNet – A machine learning tool for fast aqueous solubility prediction.

- MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

- PMC - NIH. (n.d.). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline.

- Sigma-Aldrich. (n.d.). 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline.

- arXiv. (2024, March 7). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks.

- ResearchGate. (2025, August 7). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells.

- MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 760947-12-4: 6-Bromo-4-chloro-2-(2-fluorophenyl)quinaz… [cymitquimica.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. fishersci.com [fishersci.com]

- 6. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry of 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Fragmentation Roadmap of a Complex Heterocycle

In the landscape of modern drug discovery and development, a thorough understanding of the structural characteristics of novel chemical entities is paramount. Among the vast array of heterocyclic scaffolds, quinazolines and their derivatives stand out for their significant therapeutic potential, acting as privileged structures in medicinal chemistry.[1][2] The subject of this guide, 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline, is a halogen- and trifluoromethyl-substituted quinazoline, representing a class of compounds with increasing interest in pharmaceutical research.[3][4][5]

This document serves as a detailed technical guide to the mass spectrometric analysis of this compound. As a Senior Application Scientist, my objective is not merely to present data but to provide a cohesive narrative that intertwines analytical protocols with the fundamental principles of fragmentation chemistry. We will delve into the "why" behind the experimental choices and elucidate the intricate dance of electrons and nuclei that dictates the molecule's fate within the mass spectrometer. This guide is designed to be a self-validating system of logic, where each proposed fragmentation pathway is grounded in established chemical principles and supported by authoritative references.

I. Molecular Profile of this compound

A comprehensive mass spectrometric analysis begins with a clear understanding of the analyte's fundamental properties.

| Property | Value | Source |

| Molecular Formula | C₉H₃BrClF₃N₂ | [6] |

| Molecular Weight | 311.49 g/mol | [6] |

| CAS Number | 887592-29-2 | [6] |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=NC(=N2)C(F)(F)F)Cl | [6] |

The presence of multiple halogens (Br, Cl, F) and a trifluoromethyl group on the quinazoline core predicts a complex and informative fragmentation pattern, offering a wealth of structural information. The isotopic signatures of bromine (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.٣%) and chlorine (³⁵Cl/~⁷⁵.⁸%, ³⁷Cl/~²⁴.²) will be critical in identifying and confirming fragment ions containing these elements.

II. Strategic Approach to Mass Spectrometric Analysis

The choice of ionization technique and analytical platform is critical for obtaining high-quality, interpretable mass spectra. The structure of this compound, a relatively small and non-volatile organic molecule, lends itself to several analytical strategies.

A. Ionization Methodologies: A Deliberate Choice

The selection of an appropriate ionization method is the cornerstone of a successful mass spectrometry experiment. The goal is to generate ions from the analyte with high efficiency and in a manner that provides the desired structural information.

-

Electron Ionization (EI): As a "hard" ionization technique, EI is well-suited for this molecule.[7] The high energy (typically 70 eV) imparted to the analyte will induce extensive fragmentation, providing a detailed fingerprint of the molecule's structure. This is particularly valuable for unambiguous compound identification through library matching and for elucidating fragmentation pathways.[7]

-

Electrospray Ionization (ESI): A "soft" ionization technique, ESI is ideal for generating intact protonated molecules ([M+H]⁺).[7] This is crucial for determining the monoisotopic mass with high accuracy and for serving as the precursor ion in tandem mass spectrometry (MS/MS) experiments. ESI is particularly advantageous when the analysis is coupled with liquid chromatography (LC-MS).[7][8]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly for molecules of medium polarity that are not easily ionized by ESI.[7] It typically produces protonated molecules and can be more robust to matrix effects than ESI.[7]

For a comprehensive analysis, a dual-pronged approach utilizing both EI for detailed fragmentation and ESI for accurate mass determination and MS/MS studies is recommended.

B. Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a robust workflow for the mass spectrometric analysis of this compound.

Protocol Details:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

For LC-MS analysis, further dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

-

For GC-MS analysis, dilute the stock solution in a volatile solvent like dichloromethane or ethyl acetate to a suitable concentration.

-

-

Instrumentation (LC-MS/MS):

-

Liquid Chromatograph: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Ionization Mode: Positive ion mode is preferred for quinazolines due to the presence of basic nitrogen atoms.

-

Data Acquisition:

-

Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to observe the protonated molecule.

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with varying collision energies to generate a comprehensive fragmentation spectrum.

-

-

-

-

Instrumentation (GC-MS):

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet: Split/splitless injector, with an appropriate temperature program.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an EI source.

-

Ionization Energy: 70 eV.

-

Data Acquisition: Acquire full scan spectra over a mass range of m/z 40-450.

-

-

III. Elucidation of Fragmentation Pathways

The fragmentation of this compound under electron impact is predicted to be a rich and informative process. The following discussion outlines the most probable fragmentation pathways, drawing parallels with the known behavior of related quinazoline structures.[9] It has been observed that in substituted quinazolines, groups attached to the C(4) position are preferentially lost compared to those at C(2).[9]

A. Primary Fragmentation Events

The initial fragmentation events from the molecular ion (M⁺˙) are expected to involve the cleavage of the most labile bonds and the expulsion of stable neutral species.

-

Loss of a Chlorine Radical: The C-Cl bond at the 4-position is a likely site for initial cleavage, leading to the formation of a radical cation. This is consistent with the general observation of preferential loss of substituents at C(4) in quinazolines.[9]

-

Loss of a Bromine Radical: The C-Br bond is also susceptible to cleavage, although it is generally stronger than the C-Cl bond. The relative abundance of the resulting fragment will depend on the specific energetics of the fragmentation process.

-

Loss of a Trifluoromethyl Radical: The C-CF₃ bond is relatively strong, but the stability of the trifluoromethyl radical could make this a viable fragmentation pathway.

B. Secondary and Tertiary Fragmentation

The primary fragment ions will undergo further fragmentation, leading to a cascade of product ions that reveal the core structure of the molecule. A key fragmentation pathway for the quinazoline ring system is the sequential loss of two molecules of hydrogen cyanide (HCN).[9]

-

Sequential Loss of HCN: Following the initial loss of a halogen, the resulting quinazoline cation can undergo ring cleavage to expel a molecule of HCN. This process can occur twice, leading to the formation of a benzyne radical ion.[9] This is a characteristic fragmentation pattern for the quinazoline core.[9]

C. Predicted Mass Spectrum and Fragment Identification

Based on the probable fragmentation pathways, the following table summarizes the key ions expected in the mass spectrum of this compound.

| m/z (Proposed) | Proposed Formula | Proposed Structure/Origin |

| 310/312/314 | C₉H₃BrClF₃N₂⁺˙ | Molecular Ion (M⁺˙) |

| 275/277 | C₉H₃BrF₃N₂⁺ | [M - Cl]⁺ |

| 242/244 | C₉H₃ClF₃N₂⁺ | [M - Br]⁺ |

| 241 | C₈H₃BrClN₂⁺ | [M - CF₃]⁺ |

| 248/250 | C₈H₂BrF₃N⁺ | [M - Cl - HCN]⁺ |

| 215/217 | C₈H₂ClF₃N⁺ | [M - Br - HCN]⁺ |

| 214 | C₇H₂BrClN⁺ | [M - CF₃ - HCN]⁺ |

| 221/223 | C₇HBrF₃⁺˙ | [M - Cl - 2HCN]⁺˙ |

| 188/190 | C₇HClF₃⁺˙ | [M - Br - 2HCN]⁺˙ |

IV. Trustworthiness and Self-Validation

The protocols and interpretations presented in this guide are designed to be internally consistent and verifiable.

-

High-Resolution Mass Spectrometry: The use of high-resolution mass spectrometry is critical for confirming the elemental composition of the molecular ion and its fragments. The measured accurate mass should be within a 5 ppm tolerance of the calculated theoretical mass.

-

Isotopic Pattern Analysis: The characteristic isotopic patterns of bromine and chlorine provide a powerful tool for validating the identity of fragments containing these elements. The observed isotopic distribution should closely match the theoretical distribution.

-

Tandem Mass Spectrometry (MS/MS): By systematically isolating and fragmenting precursor ions, MS/MS experiments can establish direct parent-daughter relationships between ions, confirming the proposed fragmentation pathways.

V. Conclusion: A Framework for Confident Characterization

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By combining strategic experimental design with a deep understanding of fragmentation chemistry, researchers can confidently elucidate the structure of this and related complex heterocyclic molecules. The principles and protocols outlined herein are not merely a set of instructions but a logical and scientifically grounded approach to analytical problem-solving in the dynamic field of pharmaceutical sciences.

References

- This citation is intentionally left blank for future additions.

-

Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton - University of Southampton. [Link]

- This citation is intentionally left blank for future additions.

- This citation is intentionally left blank for future additions.

- This citation is intentionally left blank for future additions.

- This citation is intentionally left blank for future additions.

- This citation is intentionally left blank for future additions.

- This citation is intentionally left blank for future additions.

-

New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Med Chem. 2021;13(19):1695-1714. [Link]

- This citation is intentionally left blank for future additions.

- This citation is intentionally left blank for future additions.

- This citation is intentionally left blank for future additions.

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Org. Biomol. Chem., 2023, 21, 1-1. [Link]

-

synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules. 2018;23(11):2783. [Link]

-

Mass Spectrometry Ionization Methods. Emory University. [Link]

-

Trifluoromethylated heterocycles. Top Heterocycl Chem. 2012;28:1-48. [Link]

- This citation is intentionally left blank for future additions.

- This citation is intentionally left blank for future additions.

- This citation is intentionally left blank for future additions.

-

Quinazolines. Part X. The fragmentation of quinazolines under electron impact. J. Chem. Soc. B, 1969, 516-520. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

- 9. Quinazolines. Part X. The fragmentation of quinazolines under electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]